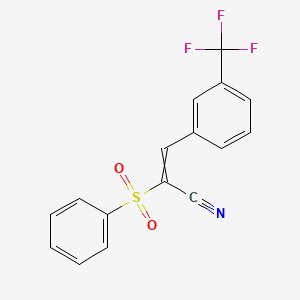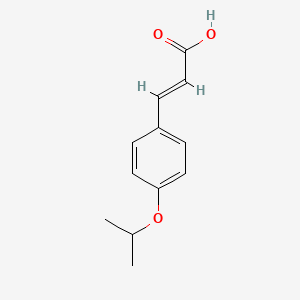
4-(Trifluoromethyl)quinolin-2-amine
Übersicht
Beschreibung
4-(Trifluoromethyl)quinolin-2-amine is a chemical compound with the molecular formula C10H7F3N2 . It is a derivative of quinoline, a heterocyclic aromatic compound .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)quinolin-2-amine and its derivatives involves several protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)quinolin-2-amine consists of a quinoline ring with a trifluoromethyl group attached at the 4-position and an amine group at the 2-position . The average mass of the molecule is 212.171 Da .Chemical Reactions Analysis
The chemical reactions involving 4-(Trifluoromethyl)quinolin-2-amine are diverse. For instance, it can undergo a palladium-catalyzed three-component carbonylative reaction . Other reactions include iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and copper-catalyzed transformations of heterocyclic N-oxides .Wissenschaftliche Forschungsanwendungen
Antitumor Agents
A series of 2-(trifluoromethyl)quinolin-4-amine derivatives have been designed and synthesized as microtubule-targeted agents (MTAs) . They have shown potent cytotoxicity activity against various cell lines such as PC3, K562, and HeLa .
Microtubule Polymerization Inhibitory Activity
These compounds have demonstrated microtubule polymerization inhibitory activity . This means they can prevent the formation of microtubules, which are essential components of the cell’s cytoskeleton.
Anti-proliferative Activities
The compound 5e, a derivative of 2-(trifluoromethyl)quinolin-4-amine, has shown higher anti-proliferative activity against PC3, K562, and HeLa cell lines . This suggests its potential use in inhibiting the growth of cancer cells.
Tubulin Inhibitors
The representative compound 5e has been identified as a new class of tubulin inhibitors . Tubulin is a protein that is an essential building block of microtubules.
Cell Cycle Arrest
Compound 5e has been found to arrest HeLa cells at the G2/M phase . This means it can stop the cell cycle, preventing the cells from dividing and proliferating.
Induction of Apoptosis
Compound 5e has been observed to induce apoptosis in cells in a dose-dependent manner . Apoptosis is a process of programmed cell death, which is one way the body eliminates damaged or unnecessary cells.
Molecular Docking
Molecular docking results have shown that the hydrogen bonds of these compounds reinforce the interactions in the pocket of the colchicine binding site . This suggests their potential use in the development of anticancer agents.
Development of Anticancer Agents
Preliminary results suggest that compound 5e deserves further research as a promising tubulin inhibitor for the development of anticancer agents .
Wirkmechanismus
Target of Action
The primary target of 4-(Trifluoromethyl)quinolin-2-amine is the microtubule network within cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
4-(Trifluoromethyl)quinolin-2-amine interacts with its target by inhibiting microtubule polymerization . This interaction disrupts the normal function of the microtubules, leading to changes in cell structure and function . The compound’s mode of action is similar to that of colchicine, a well-known microtubule inhibitor .
Biochemical Pathways
The disruption of microtubule polymerization affects several biochemical pathways. Most notably, it interferes with the normal process of cell division . This can lead to cell cycle arrest at the G2/M phase and induce apoptosis, or programmed cell death .
Result of Action
The molecular and cellular effects of 4-(Trifluoromethyl)quinolin-2-amine’s action include disruption of the microtubule network, cell cycle arrest, and induction of apoptosis . These effects contribute to the compound’s potent anti-proliferative activity against various cell lines, including PC3, K562, and HeLa .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)quinolin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-5-9(14)15-8-4-2-1-3-6(7)8/h1-5H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRQZWDGGRFKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456192 | |
| Record name | 4-(trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)quinolin-2-amine | |
CAS RN |
211449-19-3 | |
| Record name | 4-(trifluoromethyl)quinolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)


![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)





![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)